

A Cross-Study Comparative Analysis of ROC-325's Therapeutic Index

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Compound of Interest

Compound Name: QD325

Cat. No.: B610378

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel autophagy inhibitor ROC-325 with other relevant compounds, focusing on its therapeutic index. The information is compiled from preclinical studies to aid in the evaluation of its potential as a therapeutic agent.

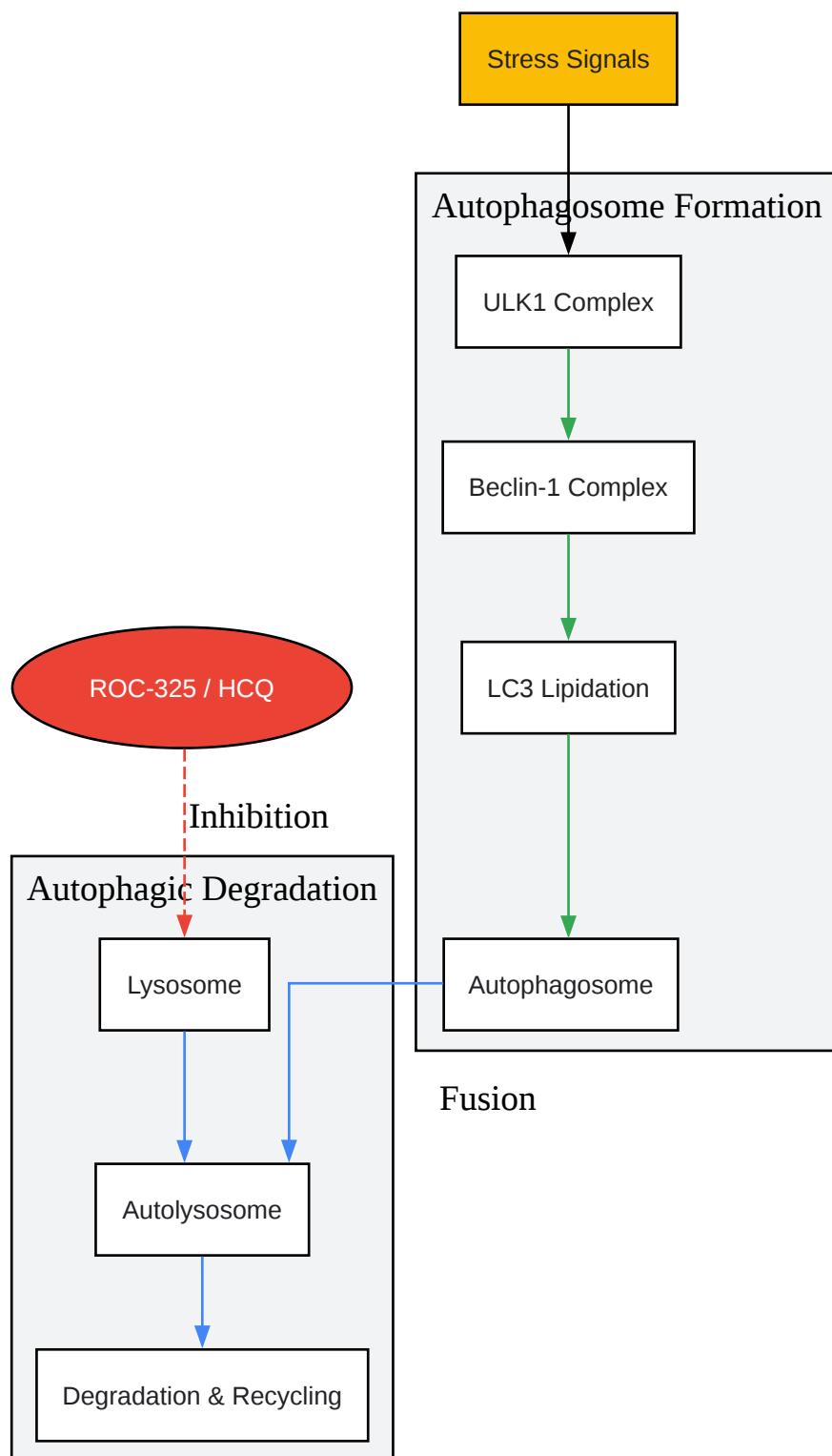
Executive Summary

ROC-325 is a novel, orally bioavailable lysosomal autophagy inhibitor that has demonstrated superior preclinical anticancer activity compared to the established autophagy inhibitor hydroxychloroquine (HCQ).^{[1][2]} In preclinical models, ROC-325 has been shown to be well-tolerated at effective doses, suggesting a favorable therapeutic window. This guide synthesizes available quantitative data on the efficacy and tolerability of ROC-325 and compares it with HCQ and other autophagy inhibitors.

Mechanism of Action: Autophagy Inhibition

ROC-325 exerts its anticancer effects by inhibiting autophagy, a cellular process that cancer cells often exploit to survive stress and resist therapy. Specifically, ROC-325 is a lysosomotropic agent that disrupts the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the inhibition of cellular recycling. This ultimately triggers apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway of autophagy and the point of intervention for lysosomotropic inhibitors like ROC-325.



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Caption: Simplified signaling pathway of macroautophagy and the inhibitory action of ROC-325.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy and in vivo therapeutic index of ROC-325 in comparison to other autophagy inhibitors.

Table 1: In Vitro Efficacy of Autophagy Inhibitors

Compound	Target	Cell Line	IC50 (μM)	Reference
ROC-325	Autophagy	A498 (Renal)	4.9	[3]
A549 (Lung)	11	[3]		
CFPAC-1 (Pancreatic)	4.6	[3]		
COLO-205 (Colon)	5.4	[3]		
DLD-1 (Colon)	7.4	[3]		
IGROV-1 (Ovarian)	11	[3]		
MCF-7 (Breast)	8.2	[3]		
MiaPaCa-2 (Pancreatic)	5.8	[3]		
NCI-H69 (Lung)	5.0	[3]		
PC-3 (Prostate)	11	[3]		
RL (Lymphoma)	8.4	[3]		
UACC-62 (Melanoma)	6.0	[3]		
MV4-11 (AML)	0.7 - 2.2	[2]		
Hydroxychloroquine (HCQ)	Autophagy	Various Cancer Cell Lines	~10-fold less potent than ROC-325	[4]
Chloroquine (CQ)	Autophagy	Hantaan Virus (in vitro)	10.2 ± 1.43	[5]
SAR405	Vps34	HeLa (Cervical)	0.042 (autophagosome formation)	N/A
SBI-0206965	ULK1	NSCLC cell lines	Not specified	[3]

N/A: Data not available in the searched sources.

Table 2: In Vivo Therapeutic Index Comparison

Compound	Animal Model	Efficacious Dose	Tolerability/ Toxicity	Estimated Therapeutic Index	Reference
ROC-325	Mouse (RCC Xenograft)	25-50 mg/kg/day (oral)	Well-tolerated; modest, non-significant, reversible weight reduction at 50 mg/kg.	Favorable (Specific MTD/LD50 not available)	[1] [3]
Mouse (AML Xenograft)	50 mg/kg/day (oral)	Well-tolerated; less than 5% mean transient reduction in body weight.	Favorable (Specific MTD/LD50 not available)	[2] [6]	
Hydroxychloroquine (HCQ)	Mouse	60 mg/kg/day (oral) in some studies.	Generally considered to have a narrow therapeutic window. Animal studies show it to be about 40% less toxic than chloroquine.	Moderate (Estimated LD50 ~518 mg/kg oral in mice)	[7] [8]
Chloroquine (CQ)	Mouse	60 mg/kg/day in one study.	LD50 (oral) in mice: 311 mg/kg.	Narrow	[9] [10]

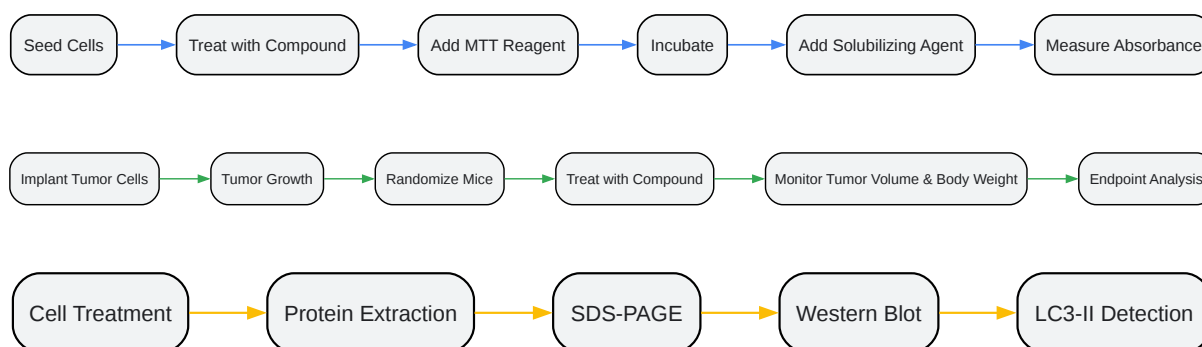
Therapeutic Index is a ratio of the toxic dose to the therapeutic dose. For ROC-325, a quantitative therapeutic index cannot be calculated without MTD or LD50 data. However, its tolerability at effective doses suggests a wider margin of safety compared to HCQ/CQ.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.



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